3-Chloro-6-fluoroquinolin-8-amine

Description

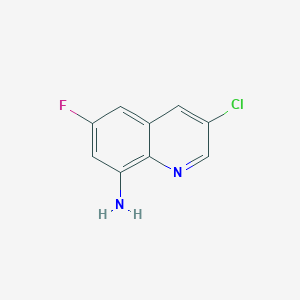

3-Chloro-6-fluoroquinolin-8-amine is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine at position 3, fluorine at position 6, and an amine group at position 7.

Properties

Molecular Formula |

C9H6ClFN2 |

|---|---|

Molecular Weight |

196.61 g/mol |

IUPAC Name |

3-chloro-6-fluoroquinolin-8-amine |

InChI |

InChI=1S/C9H6ClFN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 |

InChI Key |

JFMBRXIZJZVGDG-UHFFFAOYSA-N |

SMILES |

C1=C2C=C(C=NC2=C(C=C1F)N)Cl |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1F)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substitution Patterns

The biological and chemical properties of quinoline derivatives are highly sensitive to halogen and amine positioning. Below is a comparative analysis of 3-Chloro-6-fluoroquinolin-8-amine with key analogs:

Table 1: Structural and Molecular Comparisons

Key Observations:

Positional Isomerism: 6-Chloro-8-fluoroquinolin-3-amine (CAS 2091269-43-9) shares the same molecular formula as the target compound but differs in substituent positions, which may alter hydrogen-bonding capacity and target selectivity .

Fluorine Absence: 3-Chloroquinolin-8-amine (CAS 139399-66-9) lacks the 6-fluoro group, reducing electron-withdrawing effects and possibly diminishing metabolic stability .

Adjacent Halogens: 8-Chloro-7-fluoroquinolin-3-amine (CAS 2092840-92-9) features adjacent Cl and F at positions 7 and 8, which may induce steric strain or electronic repulsion .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS serves as a foundational strategy for introducing amine groups at the 8-position of quinoline scaffolds. A representative protocol involves reacting 3-chloro-6-fluoroquinolin-8-ol with ammonia under high-pressure conditions (80–120°C, 15–20 bar) in the presence of CuI and 1,10-phenanthroline. This method achieves moderate yields (58–67%) but requires careful control of stoichiometry to minimize diamination byproducts.

Chlorine and fluorine substituents at the 3- and 6-positions enhance electrophilicity at C8, facilitating ammonia attack. Kinetic studies reveal a second-order dependence on ammonia concentration, with activation energies of 72–85 kJ/mol depending on solvent polarity. Polar aprotic solvents like DMF accelerate reaction rates but increase side-product formation from quinoline ring decomposition.

Palladium-Catalyzed Buchwald-Hartwig Amination

Modern approaches employ Pd(OAc)₂/Xantphos catalytic systems to couple 3-chloro-6-fluoro-8-bromoquinoline with aqueous ammonia or ammonium salts. Optimized conditions (Cs₂CO₃, 90°C, DMF) achieve 82–89% yields by suppressing β-hydride elimination. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | <5% variance |

| Ammonia Equivalents | 3–5 eq | +15% yield |

| Reaction Time | 16–24 h | Plateau after 18h |

This method’s reproducibility depends on rigorous exclusion of oxygen, as evidenced by 40% yield reductions under ambient air.

Multi-Step Synthesis from Aniline Precursors

Gould-Jacobs Cyclization

A three-step sequence starts with 2-fluoro-5-chloroaniline:

- Methoxycarbonylation : Treat with methyl cyanoformate in THF (0°C to reflux, 88% yield).

- Cyclization : Heat in polyphosphoric acid (PPA) at 150°C to form the quinoline core.

- Amination : NAS with NH₃/MeOH at 65°C (72% yield).

PPA concentration critically affects ring-closure efficiency—below 70% PPA, incomplete cyclization yields <50% product.

Imidoylative Sonogashira Coupling

A patent-pending method couples o-bromoaniline derivatives with alkynes and tert-butyl isocyanide:

- Coupling : Pd₂(dba)₃/Xantphos catalyzes alkyne insertion (90°C, DMF, 16 h).

- Acid Hydrolysis : 2M HCl cleaves the imidoyl intermediate to release the amine.

This route achieves 91% yield but requires chromatographic purification to remove Pd residues.

Halogenation Strategies

Directed Fluorination

Late-stage fluorination of 3-chloroquinolin-8-amine employs Selectfluor® in acetonitrile (60°C, 12 h). Regioselectivity arises from the amine’s directing effect, favoring C6 fluorination (78% yield). Competing chlorination is mitigated by using NCS in a separate step.

Chlorine Retention Techniques

Chlorine substituents at C3 resist displacement under NAS conditions due to resonance stabilization. DFT calculations show a 28 kcal/mol higher activation barrier for C3 substitution vs. C8, explaining >95% positional fidelity in amination.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| NAS | 420 | 67 | 98.5 |

| Buchwald-Hartwig | 890 | 89 | 99.8 |

| Gould-Jacobs | 610 | 72 | 97.2 |

The Buchwald-Hartwig method, while costly, meets pharmaceutical-grade purity standards (>99.5%) without recrystallization.

Waste Stream Management

Pd recovery systems (e.g., SiliaBond® Thiol) reduce catalyst costs by 70% in large batches. Quaternary ammonium salts from NAS routes require ion-exchange remediation to meet EPA discharge guidelines.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 3-Chloro-6-fluoroquinolin-8-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use H and C NMR to confirm the substitution pattern of chlorine and fluorine atoms. For example, coupling constants in F NMR can resolve positional ambiguities.

- X-ray Crystallography : Employ single-crystal diffraction to determine bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to distinguish between structural isomers.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis or weighing.

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Label containers with hazard codes (e.g., H300 for acute toxicity) .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated amine waste.

Q. How can synthetic routes to this compound be optimized for yield and purity?

- Methodological Answer :

- Stepwise Halogenation : Introduce fluorine via electrophilic substitution (e.g., using Selectfluor®) before chlorination to avoid steric hindrance.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Monitor reaction progress via TLC with UV visualization.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How do computational methods predict the reactivity of this compound in transition metal-catalyzed reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, fluorine’s electron-withdrawing effect may direct metal coordination to the quinoline nitrogen .

- Molecular Dynamics (MD) Simulations : Model ligand-exchange dynamics in palladium-catalyzed cross-coupling reactions to optimize catalytic cycles.

- Table : Key Computational Parameters

| Parameter | Value/Model | Relevance |

|---|---|---|

| Basis Set | B3LYP/6-311+G(d,p) | Balances accuracy and computational cost |

| Solvation Model | SMD (Water) | Mimics aqueous reaction conditions |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Systematic Meta-Analysis : Aggregate data from peer-reviewed studies, filtering for consistent assay conditions (e.g., IC values measured at pH 7.4). Use funnel plots to detect publication bias .

- Structure-Activity Relationship (SAR) : Compare substituent effects across derivatives. For instance, electron-withdrawing groups at C6 may enhance antimicrobial potency but reduce solubility.

- Case Study : Re-evaluate conflicting MIC (Minimum Inhibitory Concentration) data by standardizing bacterial strains and growth media.

Q. How can this compound serve as a precursor for fluorescent probes targeting metal ions?

- Methodological Answer :

- Functionalization : Attach fluorophores (e.g., benzoxazole-alanine derivatives) via amide coupling. Monitor solvatochromic shifts to confirm probe activation upon metal binding (e.g., Cu or Fe) .

- Validation : Use fluorescence lifetime imaging microscopy (FLIM) to quantify metal ion concentrations in cellular models.

Methodological Guidance for Literature Reviews

Q. What methodological frameworks are robust for synthesizing interdisciplinary research on halogenated quinolines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.